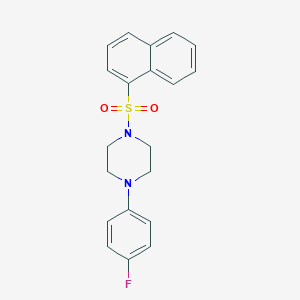
5-chloro-2-methoxy-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-N-methylbenzenesulfonamide, also known as 5-chloro-2-methoxy-N-methylbenzenesulfonamide, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound is known to possess a variety of biological activities, which make it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 5-chloro-2-methoxy-N-methylbenzenesulfonamideethoxy-N-methylbenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, it has been shown to inhibit the activity of NF-kappaB, a protein that plays a role in inflammation and immune response.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-methylbenzenesulfonamideethoxy-N-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6. This compound has also been found to inhibit the replication of viruses, leading to a reduction in viral load.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-chloro-2-methoxy-N-methylbenzenesulfonamideethoxy-N-methylbenzenesulfonamide in lab experiments is its wide range of biological activities. This compound has been shown to possess antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for the development of new drugs. Additionally, this compound has been extensively studied and its synthesis method has been optimized, leading to high yields and purity of the final product.
However, there are also limitations to using 5-chloro-2-methoxy-N-methylbenzenesulfonamideethoxy-N-methylbenzenesulfonamide in lab experiments. One limitation is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell types, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-2-methoxy-N-methylbenzenesulfonamideethoxy-N-methylbenzenesulfonamide. One direction is to further investigate its mechanism of action. Understanding how this compound interacts with enzymes and proteins involved in cell growth and proliferation may lead to the development of more effective drugs. Additionally, further studies are needed to determine the potential toxicity of this compound and its safety for use in humans. Finally, this compound may be studied in combination with other drugs to determine its potential for use in combination therapy.
In conclusion, 5-chloro-2-methoxy-N-methylbenzenesulfonamideethoxy-N-methylbenzenesulfonamide is a promising compound that has been extensively studied for its potential use in the treatment of various diseases. Its wide range of biological activities and optimized synthesis method make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential toxicity, as well as its potential for use in combination therapy.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-N-methylbenzenesulfonamideethoxy-N-methylbenzenesulfonamide has been studied for its potential use in the treatment of various diseases. It has been shown to possess antitumor, anti-inflammatory, and antiviral activities. In particular, this compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been shown to inhibit the replication of several viruses, including HIV and herpes simplex virus.
Eigenschaften
Produktname |
5-chloro-2-methoxy-N-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C8H10ClNO3S |
Molekulargewicht |
235.69 g/mol |
IUPAC-Name |
5-chloro-2-methoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H10ClNO3S/c1-10-14(11,12)8-5-6(9)3-4-7(8)13-2/h3-5,10H,1-2H3 |
InChI-Schlüssel |
UDYSGEGCYAIRIC-UHFFFAOYSA-N |
SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Kanonische SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B226029.png)
![5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B226030.png)






